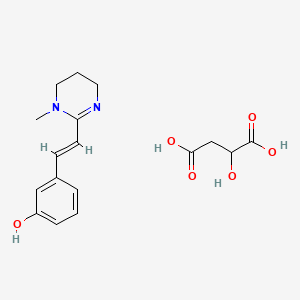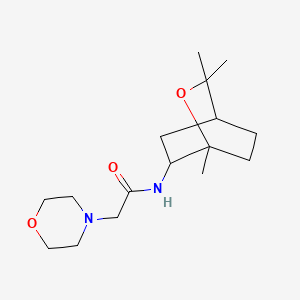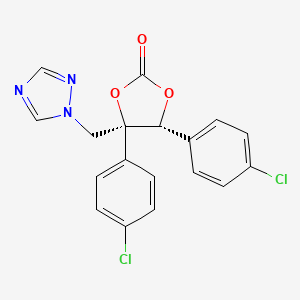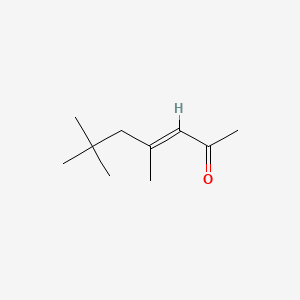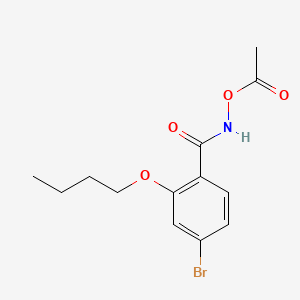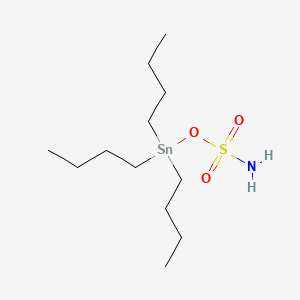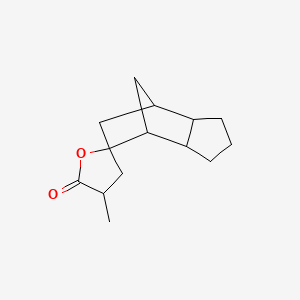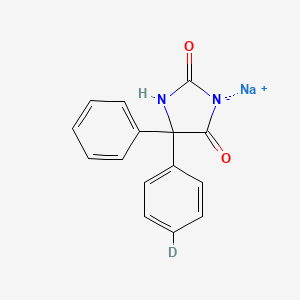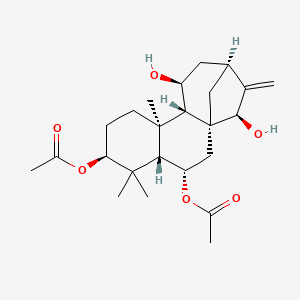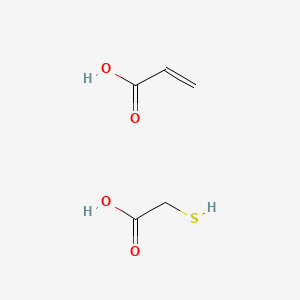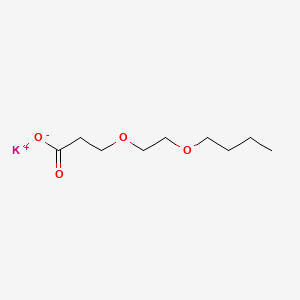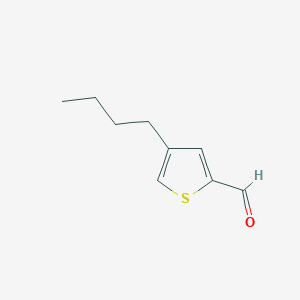
4-Butyl-2-thiophenecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-thiophenecarboxaldehyde is an organosulfur compound with the molecular formula C₉H₁₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form 2-thiophenecarboxaldehyde. The butyl group can then be introduced via Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, where the butyl group or the thiophene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: AlCl₃ as a catalyst for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: 4-Butyl-2-thiophenecarboxylic acid.
Reduction: 4-Butyl-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-Butyl-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butyl-2-thiophenecarboxaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler analog without the butyl group, used in similar applications but with different reactivity and properties.
2-Formylthiophene: Another isomer with the formyl group at a different position, affecting its chemical behavior and applications.
Uniqueness
4-Butyl-2-thiophenecarboxaldehyde is unique due to the presence of the butyl group, which enhances its lipophilicity and alters its reactivity compared to its simpler analogs. This modification can lead to improved biological activity and different physical properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
163461-01-6 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H12OS/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3 |
InChI Key |
KPBMSKNWTGNKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


